LB42708

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Comprehensive Technical Guide: Mechanism of Action of the Farnesyltransferase Inhibitor LB42708

Executive Summary

LB42708 represents a class of pyrrole-based orally active farnesyltransferase inhibitors (FTIs) with demonstrated efficacy in various cancer models. Unlike earlier FTIs that primarily targeted Ras prenylation, this compound exhibits multifaceted mechanisms including induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways, even in cells with K-Ras mutations that often confer resistance to FTIs. Its ability to downregulate EGFR expression and upregulate p21CIP1/WAF1 and RhoB sets it apart from structurally similar compounds like LB42908. Emerging research also reveals anti-angiogenic properties through inhibition of VEGF-induced signaling in endothelial cells. This comprehensive technical review details the molecular mechanisms, signaling pathways, experimental methodologies, and therapeutic potential of this compound for researchers and drug development professionals.

Molecular Background and this compound Properties

Farnesyltransferase Function and Significance

Protein prenylation is a critical post-translational modification involving the covalent attachment of isoprenoid lipids to target proteins:

- FTase catalyzes the transfer of a 15-carbon farnesyl group from farnesyl diphosphate (FPP) to a cysteine residue in the C-terminal CAAX motif (where C is cysteine, A is aliphatic amino acid, and X typically determines specificity) of substrate proteins [1].

- This lipid modification facilitates membrane association and proper cellular localization of various proteins, most notably Ras GTPases, which require membrane localization for their transforming activity [1].

- Other FTase substrates include RhoB, Rheb, nuclear lamins, and several proteins involved in signal transduction [1]. The prenylation process involves four steps: farnesyl transfer by FTase, proteolytic removal of the AAX residues by RCE1, carboxymethylation by ICMT, and for some proteins like H-Ras, palmitoylation [1].

This compound Compound Characteristics

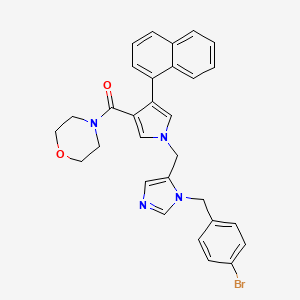

This compound (also referred to as LB7) is a non-peptidic, nonsulfurhydryl imidazole pyrrole derivative with the chemical name 4-((1-((1-((4-bromophenyl)methyl)-1H-imidazol-5-yl)methyl)-4-(1-napthalenyl)-1H-pyrrol-3-yl)carbonyl)-(9C1)-morpholine [2]. It belongs to a class of orally bioavailable FTIs that exhibit potent inhibition of FTase with remarkable specificity—showing no significant inhibition of geranylgeranyl transferase I (GGTase I) at concentrations as high as 50 μM [3] [4]. While its structure is similar to LB42908 (LB9) with nearly identical in vitro potency against FTase, this compound demonstrates superior cellular activity in apoptosis induction and morphological reversion of ras-transformed cells, suggesting additional mechanisms beyond FTase inhibition [3] [5].

Cellular Mechanisms of Action

Apoptosis Induction and Cell Cycle Effects

This compound demonstrates potent growth inhibitory effects across multiple cancer cell types through induction of apoptosis and cell cycle arrest:

- In both H-ras and K-ras-transformed rat intestinal epithelial (RIE) cells, this compound induced apoptotic cell death as confirmed by multiple parameters including DEVDase activity, poly(ADP-ribose) polymerase (PARP) cleavage, and morphological changes [3] [4].

- The inhibitor caused differential cell cycle arrest depending on the Ras isoform: G1 arrest in H-ras-transformed cells and G2/M arrest in K-ras-transformed cells [3].

- In renal carcinoma Caki cells, this compound in combination with a novel Cdk inhibitor (BAI) induced mitochondrial-mediated apoptosis characterized by reduced mitochondrial membrane potential, cytochrome c release, and downregulation of anti-apoptotic proteins Bcl-2 and c-FLIP [6].

- The irreversible nature of this compound-induced growth inhibition was demonstrated through conditioned medium experiments, where medium from K-ras-transformed cells reversed growth inhibition by LB42908 but failed to overcome this compound's effects [3].

Ras-Independent Mechanisms

While initially developed to target oncogenic Ras, this compound exhibits significant Ras-independent effects that contribute to its antitumor activity:

- This compound induces cell death despite persistent K-ras prenylation in some systems, indicating that complete inhibition of Ras prenylation is not necessary for its anticancer effects [3] [5].

- The inhibitor produces distinct morphological alterations in ras-transformed cells that cannot be explained solely by Ras inhibition [3].

- Key regulatory proteins including p21CIP1/WAF1, RhoB, and EGFR are differentially modulated by this compound compared to the similar compound LB42908, suggesting additional molecular targets [3].

- In renal carcinoma cells, this compound combination therapy downregulated multiple anti-apoptotic proteins (Bcl-2, XIAP, Mcl-1, c-FLIP) through both transcriptional and post-translational mechanisms [6].

Table 1: Key Protein Targets Modulated by this compound

| Target Protein | Effect of this compound | Functional Consequence |

|---|---|---|

| p21CIP1/WAF1 | Upregulation | Cell cycle arrest at G1 phase |

| RhoB | Upregulation | Altered cytoskeletal organization, enhanced apoptosis |

| EGFR | Downregulation | Reduced responsiveness to growth factors |

| Bcl-2 | Downregulation | Enhanced mitochondrial apoptosis |

| c-FLIP | Downregulation | Increased caspase activation |

| ERK | Inhibition | Reduced proliferative signaling |

| JNK | Activation | Pro-apoptotic signaling |

Signaling Pathways Modulated by this compound

This compound exerts its effects through multiple interconnected signaling pathways that regulate cell proliferation, survival, and death. The compound demonstrates a broad signaling impact beyond simple FTase inhibition, affecting both cancer cells and the tumor microenvironment.

Ras-Dependent Pathway Modulation

The canonical Ras signaling pathways are significantly affected by this compound treatment:

- This compound effectively inhibits ERK activation in both H-ras and K-ras-transformed cells, thereby disrupting the MAPK pathway that drives proliferation [3].

- Concurrently, the inhibitor activates JNK in K-ras-transformed cells, shifting the balance from pro-survival to pro-apoptotic signaling [3].

- In endothelial cells, this compound suppresses VEGF-induced Ras activation and subsequently blocks both the MAPK/ERK/p38 and PI3K/Akt/eNOS pathways, contributing to its anti-angiogenic effects [2].

- The differential signaling effects between this compound and the structurally similar LB42908 highlight the importance of specific molecular interactions beyond simple FTase inhibition [3].

The diagram above illustrates the multifaceted signaling pathways modulated by this compound, highlighting both the canonical Ras-dependent pathways and the additional Ras-independent mechanisms that contribute to its overall efficacy.

Anti-Angiogenic Mechanisms

This compound demonstrates significant anti-angiogenic properties through direct effects on endothelial cells:

- The inhibitor suppresses VEGF-induced angiogenesis in both in vitro and in vivo assay systems by blocking Ras-dependent MAPK and PI3K/Akt signaling pathways in endothelial cells [2].

- This compound inhibits VEGF-induced cell cycle progression at the G1 phase in endothelial cells by suppressing cyclin D1 expression and retinoblastoma phosphorylation while upregulating cyclin-dependent kinase inhibitors p21 and p27 [2].

- The anti-angiogenic potency of this compound exceeds that of the well-known FTI SCH66336, suggesting potential advantages for targeting tumor vasculature [2].

- This compound suppressed tumor growth and tumor angiogenesis in both xenograft models of Ras-mutated HCT116 cells and wild-type Caco-2 cells, indicating applicability to both Ras-mutated and wild-type tumors [2].

Combination Therapy Strategies

The therapeutic efficacy of this compound can be significantly enhanced through rational combination strategies:

Synergistic Effects with CDK Inhibitors

- In renal carcinoma Caki cells, this compound combined with the novel CDK inhibitor BAI resulted in synergistic apoptosis induction through activation of DEVDase (caspase-3-like) activity and PARP cleavage [6].

- The combination treatment induced downregulation of multiple anti-apoptotic proteins including c-FLIP(L), c-FLIP(s), Bcl-2, XIAP, and Mcl-1(L) [6].

- Mitochondrial apoptosis pathway was significantly engaged, evidenced by reduced mitochondrial membrane potential and release of AIF and cytochrome c [6].

- Overexpression studies confirmed that Bcl-2 and c-FLIP(L) are critical mediators of the synergistic effect, with Bcl-2 overexpression providing nearly complete protection against apoptosis [6].

Table 2: Quantitative Effects of this compound in Various Cancer Models

| Cancer Model | Assay Type | Key Findings | Reference |

|---|---|---|---|

| H-ras-transformed RIE cells | In vitro proliferation | G1 cell cycle arrest; irreversible growth inhibition | [3] |

| K-ras-transformed RIE cells | In vitro proliferation | G2/M cell cycle arrest; apoptosis despite K-ras prenylation | [3] |

| Renal carcinoma Caki cells | Combination therapy with BAI | Synergistic apoptosis; Bcl-2 and c-FLIP downregulation | [6] |

| Endothelial cells (HUVEC) | VEGF-induced angiogenesis | Inhibition of MAPK & PI3K/Akt pathways; reduced tube formation | [2] |

| Xenograft models (HCT116, Caco-2) | In vivo tumor growth | Suppressed tumor growth and angiogenesis in Ras-mutated and wild-type | [2] |

Experimental Protocols and Methodologies

Assessing Prenylation Status

Determining the prenylation status of target proteins is crucial for evaluating this compound efficacy:

- Electrophoretic mobility shift assays can detect unprenylated proteins, which typically show slower migration due to retention of the C-terminal AAX residues [7].

- Metabolic labeling with [3H]mevalonic acid followed by immunoprecipitation and SDS-PAGE allows direct detection of prenylated proteins through autoradiography [7].

- Subcellular fractionation or immunofluorescence microscopy can reveal altered membrane association of unprenylated proteins, which typically shift from membrane to cytosolic fractions [7].

- In vitro transcription/translation and prenylation in reticulocyte lysates supplemented with [3H]FPP provides a controlled system for assessing direct effects on protein prenylation [7].

The workflow above outlines the key experimental approaches for assessing protein prenylation status following this compound treatment, incorporating both direct and indirect measurement techniques.

Apoptosis and Cell Cycle Analysis

Comprehensive apoptosis assessment provides critical data on this compound mechanism of action:

- DEVDase activity assays measure caspase-3/7 activation, key executioner caspases in apoptosis [6].

- PARP cleavage detection by Western blotting serves as a well-established marker of apoptosis induction [3] [6].

- Mitochondrial membrane potential can be assessed using fluorescent dyes like JC-1 or TMRM to detect early apoptotic events [6].

- Cytochrome c and AIF release from mitochondria can be visualized by subcellular fractionation or immunofluorescence [6].

- Cell cycle analysis through propidium iodide staining and flow cytometry reveals specific arrest phases (G1 or G2/M) [3].

Therapeutic Potential and Applications

Oncological Applications

This compound demonstrates broad anticancer potential across various malignancy types:

- The inhibitor shows efficacy against both H-Ras and K-Ras-driven cancers, addressing a significant limitation of earlier FTIs that were largely ineffective against K-Ras mutations [3].

- In renal carcinoma models, this compound combination therapy effectively induced apoptosis despite the challenging therapeutic landscape for this cancer type [6].

- The anti-angiogenic properties of this compound provide a dual mechanism of action—direct tumor cell killing and disruption of tumor vasculature [2].

- This compound suppressed tumor growth in xenograft models of both Ras-mutated HCT116 cells and wild-type Caco-2 cells, indicating potential application beyond Ras-mutated cancers [2].

Potential Non-Oncological Applications

Research on FTIs suggests potential applications beyond oncology:

- FTIs have shown promise for treatment of Hutchinson-Gilford progeria syndrome, a premature aging disorder caused by accumulation of a mutant form of lamin A called progerin that requires farnesylation for its toxicity [1].

- Chronic hepatitis D infection may be susceptible to FTI therapy, as the large hepatitis delta antigen contains a CAAX motif and undergoes farnesylation critical for viral assembly [1].

- Cardiovascular diseases involving aberrant vascular permeability might be modulated by FTIs, though careful consideration of treatment duration is necessary given the biphasic effects on endothelial barrier function [8].

Conclusion and Future Directions

References

- 1. New tricks for human farnesyltransferase inhibitor: cancer ... [pmc.ncbi.nlm.nih.gov]

- 2. The farnesyltransferase inhibitor this compound suppresses ... [pubmed.ncbi.nlm.nih.gov]

- 3. The farnesyltransferase inhibitor, this compound, inhibits growth ... [pubmed.ncbi.nlm.nih.gov]

- 4. The farnesyltransferase inhibitor, this compound, inhibits growth ... [sciencedirect.com]

- 5. The farnesyltransferase inhibitor, this compound, inhibits growth ... [ui.adsabs.harvard.edu]

- 6. BAI, a novel Cdk inhibitor, enhances farnesyltransferase ... [spandidos-publications.com]

- 7. Measurement of protein farnesylation and ... [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Protein Prenylation of GTPases Alters ... [mdpi.com]

LB42708 FTase inhibitor background and discovery

Detailed Quantitative Data

For research and development purposes, detailed quantitative data from key experiments is summarized in the following tables.

Table 1: In vitro Activity of LB42708 This table compiles data on its inhibitory potency against various cell lines and cellular processes.

| Assay/Cell Line | Effect/IC₅₀ | Context & Notes |

|---|---|---|

| HUVEC Proliferation | IC₅₀ ~75 nM | Inhibition of VEGF-induced DNA synthesis [1]. |

| HUVEC Migration | Inhibited at 100 nM | VEGF-induced chemotactic motility in a Transwell assay [1]. |

| HUVEC Tube Formation | Inhibited at 100 nM | Capillary-like tube formation on Matrigel [1]. |

| RIE/H-ras & RIE/K-ras | Growth inhibition up to 25 μM | 72-hour incubation; induces apoptosis in transformed cells [2]. |

| Raw 264.7 Macrophages | Inhibits iNOS/NF-κB | Suppresses LPS/IFN-γ-induced signaling and inflammatory mediators [2]. |

Table 2: In vivo Efficacy of this compound This table outlines its performance in animal models of disease.

| Disease Model | Dosage & Administration | Observed Effect |

|---|---|---|

| Xenograft Tumors (HCT116, Caco-2) | 20 mg/kg/day, intraperitoneal (i.p.) | Suppressed tumor growth and tumor angiogenesis [3] [2]. |

| Collagen-Induced Arthritis (CIA) | 10-12.5 mg/kg, i.p. | Inhibited production of inflammatory mediators (NO, PGE₂, TNF-α, IL-1β) [2]. |

Key Experimental Protocols

The foundational studies on this compound employed several standard in vitro and in vivo methodologies. Below is an overview of the key experimental workflows.

Experimental workflow for this compound

In Vitro Methodologies

- Cell Proliferation (DNA Synthesis): The inhibitory effect on VEGF-induced endothelial cell proliferation was measured using a [(^3)H]thymidine incorporation assay. Human Umbilical Vein Endothelial Cells (HUVECs) were pre-treated with this compound for 1 hour before VEGF stimulation. DNA synthesis was assessed by pulsing the cells with [(^3)H]thymidine for the final 4 hours of a 24-hour incubation period, followed by measurement of incorporated radioactivity [1].

- Cell Migration: VEGF-induced chemotactic motility was evaluated using a Transwell chamber assay. HUVECs, pre-treated with this compound, were placed in the upper chamber, and VEGF was added to the lower chamber as a chemoattractant. After a 4-hour incubation, cells that migrated to the lower surface of the filter were fixed, stained, and counted [1].

- Capillary-like Tube Formation: The antiangiogenic effect was assessed by plating HUVECs on growth factor-reduced Matrigel. The cells were treated with VEGF in the presence or absence of this compound. Capillary tube formation was observed under a microscope, and the total tube length was quantified [1].

- Molecular Pathway Analysis:

- Western Blotting: Cells were lysed, and proteins were separated by SDS-PAGE, transferred to membranes, and probed with specific antibodies against targets like phosphorylated ERK, p38 MAPK, Akt, and others to determine pathway inhibition [3] [1] [4].

- siRNA Knockdown: To confirm the role of Ras, HUVECs were transfected with Ras-specific siRNA. The resulting inhibition of VEGF-induced signaling and in vitro angiogenesis mirrored the effects of this compound, validating Ras as the critical target [3].

In Vivo Methodologies

- Xenograft Tumor Models: The antitumor efficacy of this compound was evaluated in mice bearing subcutaneous tumors from human cancer cell lines (e.g., HCT116 and Caco-2). This compound was typically administered via intraperitoneal injection at 20 mg/kg/day. Tumor volumes were measured regularly, and at the end of the study, tumor tissues were analyzed for microvessel density (a marker of angiogenesis) and Ras pathway activity [3] [2].

- Collagen-Induced Arthritis Model: To assess anti-inflammatory activity, this compound (10-12.5 mg/kg, i.p.) was administered in a mouse model of collagen-induced arthritis. The compound inhibited the production of inflammatory mediators like NO, PGE₂, TNF-α, and IL-1β in response to LPS challenge [2].

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily by inhibiting farnesyltransferase, an enzyme that adds a 15-carbon farnesyl isoprenoid lipid to the C-terminus of Ras proteins. This farnesylation is essential for the membrane localization and activation of Ras. By blocking this step, this compound inhibits the activation of Ras and its downstream signaling cascades [3] [2].

The diagram below illustrates how this compound, by inhibiting FTase, blocks two critical Ras-driven pathways activated by VEGF in endothelial cells, ultimately leading to suppressed angiogenesis.

This compound mechanism: inhibiting Ras signaling pathways

Combinatorial Therapeutic Potential

Research indicates that this compound can work synergistically with other agents. A study on renal carcinoma cells demonstrated that this compound combined with BAI, a novel cyclin-dependent kinase (Cdk) inhibitor, synergistically induced apoptosis. This combination led to:

- Enhanced caspase activation and PARP cleavage.

- Downregulation of key anti-apoptotic proteins, including Bcl-2 and c-FLIP (L).

- Loss of mitochondrial membrane potential and release of cytochrome c and AIF [4].

The combinatorial effect was significantly attenuated by overexpression of Bcl-2, highlighting the importance of this pathway in the synergistic cell death mechanism [4].

References

- 1. The Farnesyltransferase Inhibitor this compound Suppresses ... [sciencedirect.com]

- 2. | 99%(HPLC) | Selleck | LB 42708 FTase inhibitor [selleckchem.com]

- 3. The farnesyltransferase inhibitor suppresses vascular... LB 42708 [pubmed.ncbi.nlm.nih.gov]

- 4. BAI, a novel Cdk inhibitor, enhances farnesyltransferase ... [spandidos-publications.com]

Compound Profile and Mechanism of Action

LB42708 is a potent, selective, and orally active farnesyltransferase inhibitor (FTI). Its core mechanism is to inhibit the enzyme farnesyltransferase, which is responsible for the post-translational farnesylation of Ras proteins [1]. This lipid modification is crucial for the membrane localization and subsequent activation of Ras. By blocking this step, this compound disrupts the function of Ras, a key molecular switch in oncogenic and inflammatory signaling pathways [2] [1].

The table below summarizes its key biochemical characteristics:

| Property | Description |

|---|---|

| Molecular Formula | C30H27BrN4O2 [3] |

| Molecular Weight | 555.46 g/mol [3] |

| Primary Target | Farnesyltransferase (FTase) [3] |

| IC₅₀ vs. FTase (H-Ras) | 0.8 nM [3] |

| IC₅₀ vs. FTase (N-Ras) | 1.2 nM [3] |

| IC₅₀ vs. FTase (K-Ras) | 2.0 nM [3] |

This compound exerts its effects primarily by inhibiting the p21ras-dependent activation of NF-κB [2]. It achieves this by suppressing I-kappaB kinase (IKK) activity, which prevents the degradation of I-kappaBα and subsequent translocation of NF-κB to the nucleus. This leads to the down-regulation of a suite of NF-κB-dependent inflammatory genes [2]. The following diagram illustrates this core mechanism and its consequences:

Core signaling pathway inhibited by this compound.

Therapeutic Efficacy in Preclinical Models

This compound has shown promising efficacy in models of inflammatory arthritis and cancer, as summarized below.

| Disease Model | Key Findings | Proposed Mechanism | Dosage & Administration |

|---|---|---|---|

| Collagen-Induced Arthritis (CIA) | Decreased incidence/severity; suppressed iNOS, COX-2, TNF-α, IL-1β in paws [2]. | Inhibition of p21ras-dependent NF-κB activation [2]. | 10-12.5 mg/kg, daily, i.p. [2] [3] |

| Cancer (H-ras/K-ras) | Inhibited growth, induced irreversible apoptosis in transformed cells [4]. | Upregulation of p21CIP1/WAF1 & RhoB; downregulation of EGFR [4]. | ~25 μM (in vitro) [3] |

| Tumor Angiogenesis | Suppressed VEGF-induced angiogenesis & tumor growth in Ras-mutated and wild-type xenografts [5]. | Blockade of Ras-dependent MAPK & PI3K/Akt pathways in endothelial cells [5]. | 20 mg/kg/day, i.p. [5] [3] |

Key Experimental Protocols

The following methodologies are critical for evaluating the effects of this compound in a research setting.

In Vitro Cell Growth Inhibition (MTT) Assay

This protocol is used to assess the anti-proliferative effects of this compound, as described in [4] and summarized by [3].

- Cell Lines: Can use various lines, such as rat intestinal epithelial (RIE) cells stably transformed with activated H-ras or K-ras.

- Procedure:

- Seed cells in 96-well plates at a density of 2 × 10³ cells per well.

- Add this compound at varying concentrations and incubate for 72 hours.

- Add MTT reagent (0.25 mg/mL) and incubate for 3 hours at 37°C.

- Measure absorbance at 570 nm using a plate reader. The viable cell number is proportional to the absorbance.

In Vivo Efficacy Models

These models evaluate the therapeutic potential of this compound in whole organisms.

- Collagen-Induced Arthritis (CIA) Model [2] [3]:

- Induce arthritis in mice using type II collagen.

- Administer this compound via intraperitoneal (i.p.) injection at 10-12.5 mg/kg daily.

- Monitor and score the incidence and severity of arthritis.

- Analyze paw tissue for inflammatory gene expression (e.g., iNOS, COX-2, TNF-α) by measuring mRNA levels.

- Xenograft Tumor Model [5] [3]:

- Implant tumor cells (e.g., HCT116 or Caco-2) into mice.

- Administer this compound via i.p. injection at 20 mg/kg per day.

- Monitor tumor volume and weight regularly to assess growth inhibition.

- Analyze tumor angiogenesis by measuring microvessel density in tumor tissues.

Broader Context of Farnesyltransferase Inhibition

FTIs were initially developed to target oncogenic Ras, but their effects extend beyond Ras alone. As shown in the diagram below, FTIs impact multiple cellular processes by altering the prenylation of various proteins:

Cellular processes modulated by farnesyltransferase inhibition.

- Beyond Ras: The anti-tumor effects of FTIs, including this compound, are only partially dependent on K-Ras mutation status, indicating that other farnesylated proteins are involved [4] [1]. A key alternative target is RhoB, a GTPase involved in cell survival and cytoskeletal organization. FTIs can lead to the accumulation of geranylgeranylated RhoB, which has tumor-suppressive properties [1].

- Multi-pathway Inhibition: this compound demonstrates efficacy by simultaneously suppressing multiple critical signaling pathways driven by Ras, primarily the MAPK/ERK and PI3K/Akt cascades, which are pivotal for cell proliferation and survival [5] [6].

Current Research Status and Future Directions

This compound remains a valuable preclinical research compound. While it has demonstrated significant efficacy in disease models, its development trajectory reflects the broader challenges faced by FTIs. Although FTIs showed promise in preclinical studies, their clinical success has been limited, partly because the commonly mutated K-Ras can be alternatively prenylated by another enzyme (geranylgeranyltransferase I) in the presence of FTIs, allowing it to remain functional [1] [6]. This has shifted research focus towards direct Ras inhibitors and combination therapies.

References

- 1. Ras biochemistry and farnesyl transferase inhibitors [pubmed.ncbi.nlm.nih.gov]

- 2. of farnesyltransferase prevents collagen-induced arthritis by... Inhibition [pubmed.ncbi.nlm.nih.gov]

- 3. | 99%(HPLC) | Selleck | FTase LB 42708 inhibitor [selleckchem.com]

- 4. The farnesyltransferase inhibitor, this compound, inhibits growth ... [pubmed.ncbi.nlm.nih.gov]

- 5. The farnesyltransferase inhibitor this compound suppresses ... [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting the RAS upstream and downstream signaling ... [sciencedirect.com]

LB42708 preliminary research and characterization

Mechanism of Action & Signaling Pathways

LB42708 exerts its effects by inhibiting the farnesylation of small GTPases, most notably the Ras family. Farnesylation is a critical post-translational modification that allows these proteins to anchor to the cell membrane and become functionally active [1]. By blocking this step, this compound disrupts downstream signaling cascades.

The following diagram illustrates the key signaling pathways affected by this compound, integrating its anti-inflammatory and anti-angiogenic mechanisms:

Key signaling pathways inhibited by this compound.

Experimental Protocols

To investigate the effects of this compound in a research setting, several standard protocols can be employed. The following workflow outlines a typical process for assessing protein prenylation and downstream effects in cell-based studies.

General workflow for cell-based experiments with this compound.

Key In Vitro Protocols

Cell Viability Assay (MTT)

- Purpose: To determine the anti-proliferative effects of this compound [2].

- Protocol Summary: Seed cells (e.g., 2 x 10³ per well) in a 96-well plate. The next day, treat with a concentration gradient of this compound (e.g., 0-25 μM) for a set period (e.g., 72 hours). Add MTT reagent (0.25 mg/mL) and incubate for 3-4 hours. Dissolve the resulting formazan crystals in DMSO and measure the absorbance at 570 nm. Viability is proportional to the absorbance [2].

Analysis of Protein Prenylation by Western Blot

- Purpose: To confirm the inhibition of FTase by assessing the prenylation status of its substrates, such as Ras or HDJ-2 [1].

- Protocol Summary: Treat cells with this compound. Harvest cells and lyse using RIPA or NP-40 buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein (e.g., Ras). Inhibition of prenylation often results in a slower electrophoretic mobility shift, which can be detected as a band of higher molecular weight on the blot [1].

Detection of Apoptotic Markers

- Purpose: To evaluate the induction of apoptosis by this compound, especially in combination studies [3].

- Protocol Summary: Treat cells (e.g., renal carcinoma Caki cells) with this compound alone or in combination with other agents (e.g., the Cdk inhibitor BAI). Prepare cellular lysates and perform Western blot analysis using antibodies against cleaved PARP, cleaved caspase-3, and other apoptosis-related proteins like Bcl-2 and c-FLIP [3].

In Vivo Efficacy & Dosing

This compound has shown efficacy in multiple animal models, demonstrating its therapeutic potential. The table below summarizes key in vivo findings.

| Disease Model | Dosing Regimen | Key Findings |

|---|---|---|

| Collagen-Induced Arthritis (CIA) [4] | 10-12.5 mg/kg, daily, intraperitoneal (i.p.) | Reduced incidence/severity of arthritis; suppressed inflammatory gene expression (iNOS, COX-2, TNF-α, IL-1β) in paw tissue [4]. |

| Xenograft Tumor Models (e.g., HCT116, Caco-2) [5] | 20 mg/kg/day, i.p. | Suppressed tumor growth and tumor angiogenesis in both Ras-mutated and Ras wild-type tumors [5]. | | LPS-Induced Systemic Inflammation [4] | 12.5 mg/kg, i.p. | Inhibited production of NO, PGE₂, TNF-α, and IL-1β in LPS-injected mice [4]. |

Research Applications & Combination Therapy

Research into this compound has expanded beyond its standalone effects, exploring its utility in combination therapies and its impact on various biological processes.

- Synergistic Apoptosis in Cancer: Studies in human renal carcinoma cells show that this compound synergizes with a novel Cdk inhibitor, BAI. This combination enhanced apoptosis through downregulation of anti-apoptotic proteins Bcl-2 and c-FLIP, and the release of mitochondrial factors like cytochrome c and AIF [3].

- Role in Cellular Apoptosis Cascades: In other models, treatment with this compound itself was shown to induce caspase-3 activation, which subsequently led to the degradation of the common α-subunit of FTase/GGTase. This represents a potential amplification loop in the apoptotic pathway [6].

This compound is a well-characterized FTI with compelling preclinical data supporting its potential for treating inflammatory arthritis and cancer. Its dual action—directly targeting tumor cells and suppressing tumor-associated angiogenesis—makes it a particularly interesting candidate for further therapeutic development.

References

- 1. Measurement of protein farnesylation and ... [pmc.ncbi.nlm.nih.gov]

- 2. | 99%(HPLC) | Selleck | FTase inhibitor LB 42708 [selleckchem.com]

- 3. BAI, a novel Cdk inhibitor, enhances farnesyltransferase ... [spandidos-publications.com]

- 4. Inhibition of farnesyltransferase prevents collagen-induced arthritis by... [pubmed.ncbi.nlm.nih.gov]

- 5. The farnesyltransferase inhibitor this compound suppresses ... [pubmed.ncbi.nlm.nih.gov]

- 6. Nifedipine prevents etoposide-induced caspase-3 ... [pmc.ncbi.nlm.nih.gov]

Mechanism of Action: Inhibiting Protein Prenylation

The core mechanism of LB42708 is the inhibition of farnesyltransferase (FTase), an enzyme that catalyzes the attachment of a 15-carbon farnesyl isoprenyl lipid to specific target proteins—a critical post-translational modification known as farnesylation [1]. This process is essential for the membrane localization and subsequent activation of several key signaling proteins, most notably the Ras GTPase family (H-Ras, N-Ras, K-Ras) [2].

- Ras Signaling Disruption: By inhibiting the farnesylation of Ras, this compound prevents its anchorage to the plasma membrane, thereby blocking its activation. Oncogenic Ras mutants are drivers in 20-30% of all human cancers, making this a key therapeutic target [2].

- Beyond Ras: this compound's effects also extend to other crucial proteins. It upregulates key markers like p21CIP1/WAF1 (a cyclin-dependent kinase inhibitor) and RhoB (a GTPase involved in cell stress responses), and downregulates the expression of the Epidermal Growth Factor Receptor (EGFR), contributing to its irreversible growth inhibitory and pro-apoptotic effects [3].

The diagram below illustrates how this compound disrupts the prenylation process and subsequent signal transduction.

Experimental Evidence and Key Findings

The biological effects of this compound have been characterized through a range of in vitro experiments. The table below summarizes the core experimental methodologies and key findings from the seminal studies.

| Experimental Model | Treatment Conditions | Key Measured Outcomes | Results & Significance |

|---|---|---|---|

| HUVEC Viability [2] | VEGF-induced HUVECs; this compound (dose range) | DNA synthesis (3H-thymidine incorporation) | IC50 ~75 nM; potent inhibition of VEGF-induced proliferation. |

| HUVEC Migration [2] | VEGF-induced HUVECs; this compound (dose range) | Chemotactic motility (Transwell assay) | Significant, dose-dependent inhibition of cell migration. |

| HUVEC Tube Formation [2] | VEGF-induced HUVECs on Matrigel; this compound | Capillary-like structure formation | Complete inhibition of VEGF-induced tube formation at 100 nM. |

| RIE Cell Apoptosis [3] | H-Ras & K-Ras transformed RIE cells; this compound vs. LB42908 | Apoptosis induction & morphological reversion | This compound induced irreversible apoptosis & cell cycle arrest (G1 for H-Ras, G2/M for K-Ras). |

| Signaling Pathway Analysis [2] | HUVECs & RIE cells; this compound treatment | Protein phosphorylation (Western Blot) | Inhibited VEGF-induced ERK & Akt activation; constitutive inhibition in RIE/K-Ras cells. |

| Biomarker Modulation [3] | Ras-transformed RIE cells; this compound vs. LB42908 | p21CIP1/WAF1, RhoB, EGFR expression | This compound uniquely upregulated p21 & RhoB, and downregulated EGFR. |

Detailed Experimental Protocols

To ensure reproducibility, here is a detailed breakdown of the key methodologies used in the cited studies.

Cell Culture and Treatment

- Human Umbilical Vein Endothelial Cells (HUVECs): Cultured in media (e.g., M199) supplemented with 10-20% Fetal Bovine Serum (FBS), endothelial cell growth factors, and antibiotics (Penicillin/Streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO₂ [2].

- Rat Intestinal Epithelial (RIE) Cells: RIE cells transformed with oncogenic H-Ras or K-Ras are used. Culture conditions typically involve DMEM with 10% FBS [3].

- Compound Treatment: this compound is dissolved in DMSO to create a stock solution, which is then diluted to the desired final concentration in the culture medium. Vehicle control groups receive an equivalent concentration of DMSO [2] [3].

Key Assay Protocols

- DNA Synthesis/Cell Proliferation (HUVECs): Serum-starved HUVECs are treated with this compound for 1 hour, then stimulated with VEGF (e.g., 20 ng/mL) for 16-20 hours. DNA synthesis is quantified by pulsing the cells with [methyl-3H]thymidine for the final 4-6 hours of incubation, followed by measurement of incorporated radioactivity [2].

- Cell Migration Assay (HUVECs): A Transwell chamber system with a porous membrane (e.g., 8 μm pore size) is used. The lower chamber is filled with media containing VEGF as a chemoattractant. HUVECs, pre-treated with this compound, are seeded in the upper chamber. After 4-6 hours of incubation, cells that migrate to the lower surface of the membrane are fixed, stained, and counted [2].

- In Vitro Tube Formation Assay (HUVECs): Growth factor-reduced Matrigel is polymerized in wells. HUVECs, pre-treated with this compound, are plated onto the Matrigel and stimulated with VEGF. After 6-24 hours, the formation of capillary-like tubular structures is observed and quantified under a microscope [2].

- Apoptosis and Cell Cycle Analysis (RIE cells): Apoptosis can be detected using Annexin V/propidium iodide staining followed by flow cytometry. For cell cycle analysis, cells are fixed, treated with RNase, stained with propidium iodide, and the DNA content is analyzed by flow cytometry to determine the distribution of cells in G1, S, and G2/M phases [3].

- Western Blot Analysis: Treated cells are lysed, and proteins are separated by SDS-PAGE, transferred to a membrane (e.g., PVDF), and probed with specific primary antibodies (e.g., anti-phospho-ERK, anti-phospho-Akt, anti-p21, anti-RhoB). Signal detection is performed using horseradish peroxidase-conjugated secondary antibodies and enhanced chemiluminescence [2] [3].

The following workflow diagram encapsulates the sequential stages of a typical experimental investigation with this compound.

Discussion and Research Implications

The data demonstrates that this compound is a multifaceted FTI with a compelling preclinical profile. Its ability to inhibit both H-Ras and K-Ras-mediated transformation, even in the presence of alternative prenylation of K-Ras, points to Ras-independent mechanisms contributing to its efficacy [3]. The unique modulation of p21, RhoB, and EGFR by this compound, compared to other FTIs like LB42908, provides a molecular basis for its more potent and irreversible effects on cell growth and apoptosis [3].

Furthermore, its potent suppression of VEGF-induced angiogenesis by targeting both the MAPK and PI3K/Akt pathways in endothelial cells highlights its potential as an anti-angiogenic agent, which could be leveraged to cut off the blood supply to tumors [2].

Future research directions should include:

- Combination Therapy: Investigating this compound in combination with other targeted agents (e.g., CDK9 inhibitors, for which oncogenic KRAS-expressing cells show sensitivity) or standard chemotherapies [4].

- Biomarker Development: Validating the upregulation of p21 and RhoB and the downregulation of EGFR as potential predictive biomarkers of response in clinical settings.

- Expanded In Vivo Models: Evaluating its efficacy and pharmacokinetics in a wider range of patient-derived xenograft (PDX) models of Ras-driven cancers.

References

- 1. Measurement of protein farnesylation and ... [pmc.ncbi.nlm.nih.gov]

- 2. The Farnesyltransferase Inhibitor this compound Suppresses ... [sciencedirect.com]

- 3. The farnesyltransferase inhibitor, this compound, inhibits growth ... [medchemexpress.com]

- 4. Sensitivity of Oncogenic KRAS-Expressing Cells to CDK9 ... [sciencedirect.com]

how does LB42708 work on Ras proteins

Experimental Evidence & Protocols

The anti-tumor effects of LB42708 have been validated through various in vitro and in vivo experiments. Key methodological details are summarized below.

| Experiment Type | Cell Lines / Models Used | Treatment & Key Outcomes |

|---|

| Cell Growth Inhibition (in vitro) | RIE/H-ras & RIE/K-ras (rat intestinal epithelial) [1] [2] | Protocol: MTT assay after 72h exposure. Outcome: Dose-dependent growth inhibition; induced G1 cell cycle arrest and apoptosis [1] [2]. | | Angiogenesis & Signaling (in vitro) | Endothelial cells [3] | Protocol: VEGF-stimulated cells treated with this compound. Outcome: Blocked Ras activation; suppressed MAPK & PI3K/Akt pathways; inhibited cell cycle progression via ↓cyclin D1 and ↑p21/p27 [3]. | | Anti-Tumor & Anti-Angiogenesis (in vivo) | Xenograft models (Ras-mutated HCT116 & wild-type Caco-2) [3] [2] | Protocol: 20 mg/kg/day administered intraperitoneally (i.p.). Outcome: Suppressed tumor growth and tumor angiogenesis in both models [3] [4]. | | Combination Therapy (in vitro) | Human renal carcinoma Caki cells [5] | Protocol: Co-treatment with novel CDK inhibitor BAI. Outcome: Synergistically induced apoptosis via mitochondrial pathway and downregulation of Bcl-2 and c-FLIP [5]. |

Mechanism of Action: A Detailed Pathway

This compound exerts its effects by disrupting a critical early step in the Ras activation pathway. The following diagram illustrates the key molecular interactions it inhibits.

This compound inhibits farnesyltransferase (FTase), blocking Ras farnesylation and membrane localization, preventing downstream signaling for cell proliferation and survival. [3] [1] [6]

Research Significance & Context

- Overcomes Historical FTI Limitations: Early FTIs showed poor efficacy against K-Ras, which can undergo alternative prenylation. This compound demonstrates potent activity against both H-Ras and K-Ras transformed cells, with nanomolar IC₅₀ values against all major isoforms [1] [2].

- Dual Antitumor Mechanism: this compound acts directly on tumor cells with Ras mutations and also suppresses VEGF-induced angiogenesis in endothelial cells, attacking the tumor's blood supply [3].

- Modern Ras-Targeting Context: While newer direct Ras inhibitors (e.g., sotorasib) have been approved, this compound remains an important tool for understanding Ras biology and FTI mechanisms [4] [7] [8].

References

- 1. The farnesyltransferase inhibitor, this compound, inhibits growth ... [sciencedirect.com]

- 2. This compound | FTase inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. The farnesyltransferase inhibitor this compound suppresses ... [pubmed.ncbi.nlm.nih.gov]

- 4. A potential breakthrough in treating RAS-driven cancers [damonrunyon.org]

- 5. BAI, a novel Cdk inhibitor, enhances farnesyltransferase ... [spandidos-publications.com]

- 6. New tricks for human farnesyltransferase inhibitor: cancer ... [pmc.ncbi.nlm.nih.gov]

- 7. Evolution of direct RAS inhibitors: from undruggable target ... [pubmed.ncbi.nlm.nih.gov]

- 8. How Targeted Therapy Is Changing Cancer Treatment [pew.org]

Compound Overview and Mechanism of Action

LB42708 is characterized as a potent, selective, and orally active inhibitor of farnesyltransferase (FTase) [1] [2]. FTase is a key enzyme responsible for the post-translational prenylation of Ras GTPases [3] [4]. This process, specifically the attachment of a farnesyl group, is essential for the membrane localization and subsequent activation of Ras proteins, which are critical in signal transduction pathways governing cell growth, survival, and proliferation [4]. By inhibiting FTase, this compound blocks the activation of Ras, thereby suppressing its downstream signaling cascades [3] [5].

Quantitative Pharmacological Profile

The table below summarizes the core quantitative data for this compound, demonstrating its high potency and selectivity.

| Property | Value / Description | Context / Assay |

|---|---|---|

| CAS Number | 226929-39-1 [1] [2] | Unique chemical identifier |

| Molecular Formula | C30H27BrN4O2 [1] [2] | - |

| Molecular Weight | 555.47 g/mol [1] | - |

| IC50 (FTase, H-Ras) | 0.8 nM [1] [2] | In vitro enzyme assay |

| IC50 (FTase, N-Ras) | 1.2 nM [1] [2] | In vitro enzyme assay |

| IC50 (FTase, K-Ras4B) | 2.0 nM [1] [2] | In vitro enzyme assay |

| IC50 (GGTase-I) | ~100 µM [2] | In vitro enzyme assay; demonstrates high selectivity for FTase over the related enzyme Geranylgeranyltransferase-I. |

| IC50 (VEGF-Induced DNA Synthesis) | 75 nM [3] [5] | HUVEC proliferation assay |

| IC50 (GTP-Ras Formation) | 50 nM [2] | HUVEC assay measuring active, GTP-bound Ras |

| Solubility | ≥22.75 mg/mL in DMSO; insoluble in H2O; ≥47.5 mg/mL in EtOH [2] | For preparing stock solutions for in vitro studies |

Key Experimental Findings & Biological Effects

This compound exhibits significant effects in various cellular and animal models, underscoring its potential as an anti-cancer and anti-angiogenic agent.

- Anti-Angiogenic Effects: In Human Umbilical Vein Endothelial Cells (HUVECs), this compound potently suppressed VEGF-induced processes crucial for angiogenesis. It inhibited DNA synthesis (IC50 ~75 nM), endothelial cell migration, and the formation of tube-like structures [3] [2] [5]. Mechanistically, it blocked VEGF-induced activation of Ras and its downstream MAPK and PI3K/Akt signaling pathways, leading to cell cycle arrest in the G1 phase [3] [5].

- Direct Antitumor Effects: In cultured cells, this compound induced cell cycle arrest (G1 and G2/M phases) and upregulated cell cycle regulators p21CIP1/WAF1 and RhoB in Ras-transformed cells [1].

- In Vivo Efficacy: this compound demonstrated the ability to suppress tumor growth and tumor angiogenesis in xenograft mouse models using both Ras-mutated HCT116 colon cancer cells and wild-type Caco-2 cells [3] [2].

Experimental Protocols for Key Assays

The following are summaries of key methodologies used to characterize this compound's activity.

- In Vitro FTase Inhibition Assay [4]

- Principle: Measures the transfer of a radioactive prenyl group (e.g., [3H]farnesyl diphosphate, FPP) from the donor to a recombinant Ras protein acceptor.

- Procedure: Incubate purified or partially purified FTase enzyme with the substrate (e.g., H-Ras peptide), [3H]FPP, and varying concentrations of this compound. The reaction is stopped, and the radiolabeled prenylated protein is captured and quantified using a filter-binding assay or by scintillation counting.

- Data Analysis: IC50 values are calculated from the dose-response curve of inhibitor concentration versus the percentage of remaining enzyme activity.

- Cell-Based Proliferation (DNA Synthesis) Assay [3] [5]

- Cell Culture: Use relevant cell lines, such as HUVECs for angiogenesis studies.

- Treatment & Stimulation: Serum-starve cells, then pre-treat with a range of this compound concentrations (e.g., 0-100 nM) before stimulating with a mitogen like VEGF.

- Measurement: Pulse-label cells with [3H]thymidine. The incorporated radioactivity, which is proportional to DNA synthesis and thus cell proliferation, is measured using a scintillation counter.

- Data Analysis: IC50 is determined from the dose-response curve of inhibitor concentration versus the percentage of incorporated [3H]thymidine compared to VEGF-stimulated controls.

Signaling Pathway and Experimental Workflow

The following diagrams, written in the DOT language, illustrate the molecular pathway targeted by this compound and a general workflow for assessing its activity.

Diagram 1: this compound Inhibition of Ras-Dependent Angiogenesis Signaling This diagram visualizes the mechanism by which this compound blocks key signaling pathways in endothelial cells to inhibit angiogenesis [3] [5].

This compound inhibits FTase, preventing Ras activation and downstream MAPK/PI3K signaling, thereby blocking angiogenesis [3] [5].

Diagram 2: Workflow for Assessing FTase Inhibitor Activity This diagram outlines a general experimental workflow for evaluating the effects of a farnesyltransferase inhibitor like this compound in both biochemical and cellular contexts [4].

General workflow progresses from in vitro enzyme inhibition to cellular phenotypic assays and finally in vivo efficacy models [3] [4].

Key Research Applications and Conclusions

This compound serves as a valuable chemical probe for investigating Ras-dependent signaling. Its primary research applications include:

- Mechanistic Studies: Used to dissect the role of farnesylation and Ras in various cellular processes like proliferation, survival, and angiogenesis [3] [1].

- Antitumor and Anti-angiogenic Research: Demonstrates efficacy in models of both Ras-mutated and wild-type tumors, suggesting its potential application may extend beyond cancers with known Ras mutations [3].

- Tool Compound: Its high potency and selectivity make it a reference compound for developing and benchmarking other prenylation inhibitors [4].

References

- 1. This compound | Farnesyltransferase Inhibitor [medchemexpress.com]

- 2. This compound - Selective FTase Inhibitor for Targeted Research [apexbt.com]

- 3. The farnesyltransferase inhibitor this compound suppresses ... [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of protein farnesylation and ... [pmc.ncbi.nlm.nih.gov]

- 5. The Farnesyltransferase Inhibitor this compound Suppresses ... [sciencedirect.com]

Application Note: In Vitro Use of the Farnesyltransferase Inhibitor LB42708

1. Introduction LB42708 is a potent, pyrrole-based, orally active farnesyltransferase inhibitor (FTI) that blocks the farnesylation of Ras proteins, a critical step for their membrane localization and activity [1] [2]. It has demonstrated significant anti-cancer and anti-angiogenic properties in vitro, including the inhibition of cell proliferation, induction of apoptosis, and suppression of VEGF-induced angiogenesis [1] [3] [2].

2. Key Biological Effects and Mechanisms of Action The following table summarizes the primary in vitro findings and mechanisms of this compound action.

| Cell Line/Model | Reported Effects of this compound | Key Mechanisms & Pathways | Effective Concentrations (IC₅₀/Range) | Citations |

|---|---|---|---|---|

| HUVECs (Human Umbilical Vein Endothelial Cells) | Inhibition of VEGF-induced DNA synthesis and chemotactic motility; suppression of capillary-like tube formation. | Inhibition of Ras-dependent MAPK and PI3K/Akt signaling pathways. | IC₅₀ ~75 nM for DNA synthesis inhibition. | [1] |

| Caki Cells (Human Renal Carcinoma) | Synergistic induction of apoptosis when combined with the Cdk inhibitor BAI. | Downregulation of anti-apoptotic proteins Bcl-2 and c-FLIP; activation of caspases; loss of mitochondrial membrane potential. | Used in combination studies (e.g., 30 µM BAI + 30 µM this compound). | [3] |

| RIE/H-ras & RIE/K-ras (Rat Intestinal Epithelial, Ras-transformed) | Induction of G1 cell cycle arrest and apoptosis; inhibition of soft agar colony formation. | Inhibition of Ras farnesylation; induction of p21CIP1; downregulation of cyclin D1. | Induced effects in the range of ~15-25 µM. | [2] |

3. Experimental Methodology This section details the standard procedures for using this compound in cell-based assays, compiled from the referenced studies.

3.1. Cell Culture and Reagents

- Cell Lines: this compound has been tested on various cell lines, including HUVECs [1], human renal carcinoma Caki cells [3], and Ras-transformed rat intestinal epithelial (RIE) cells [2].

- Culture Conditions:

- HUVECs & Caki cells were typically maintained in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin [1] [3].

- RIE cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and antibiotics [2].

- Cells were kept in a humidified incubator at 37°C with 5% CO₂.

- This compound Preparation: this compound was typically dissolved in DMSO to create a stock solution (e.g., 10-20 mM) that was stored at -20°C. Further dilutions were made in culture medium for treatments, with the final DMSO concentration kept low (e.g., <0.5%) to avoid solvent toxicity [1] [3] [2].

3.2. Standard Treatment Protocol

- Cell Seeding: Plate cells at an appropriate density (e.g., 1-5 x 10⁴ cells/cm²) in standard culture vessels and allow them to adhere overnight.

- Treatment: Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO).

- Incubation: Expose cells to this compound for a predetermined time, which can range from 24 to 72 hours depending on the assay and endpoint being measured [1] [2].

- Analysis: Proceed with downstream analyses such as MTT/proliferation assays, flow cytometry for cell cycle/apoptosis, or Western blotting.

3.3. Key Assay Protocols

- Proliferation/DNA Synthesis Assay: Cell proliferation was often assessed by measuring DNA synthesis. For HUVECs, this involved stimulating serum-starved cells with VEGF in the presence or absence of this compound, followed by pulsing with [³H]thymidine and measuring incorporated radioactivity [1].

- Apoptosis Analysis: Apoptosis was evaluated using multiple methods:

- DEVDase Activity (Caspase-3/7 Assay): Measure the cleavage of caspase substrates.

- Western Blotting: Detect cleavage of hallmark proteins like Poly (ADP-ribose) Polymerase (PARP) and downregulation of anti-apoptotic proteins (Bcl-2, c-FLIP, XIAP) [3].

- Mitochondrial Membrane Potential (ΔΨm): Use fluorescent dyes like JC-1 to assess mitochondrial health, a key step in apoptosis [3].

- Cell Migration Assay: The effect on HUVEC migration was tested using a Transwell chamber system, where cells are seeded in the upper chamber and their movement toward a VEGF-containing medium in the lower chamber is quantified with or without this compound treatment [1].

- Western Blot Analysis: To investigate mechanism, cells are lysed after treatment. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against targets like phospho-MAPK, phospho-Akt, Bcl-2, c-FLIP, etc. [1] [3].

This compound-Mediated Apoptosis Signaling Pathway

The following diagram illustrates the key mechanism by which this compound, especially in combination with other agents, induces apoptosis in cancer cells, as identified in renal carcinoma Caki cells [3].

Important Considerations for Researchers

- Combination Therapy: this compound shows a synergistic effect when combined with other agents, such as the Cdk inhibitor BAI, leading to enhanced apoptosis [3]. This highlights its potential use in multi-drug regimens.

- Ras Isoform Specificity: A known challenge with FTIs is that K-Ras, the most commonly mutated Ras isoform in cancer, can be alternatively prenylated by geranylgeranyltransferase, potentially conferring resistance [2]. This is a critical factor in experimental design and interpretation.

- Beyond Ras: The effects of this compound may not be exclusively due to Ras inhibition. Other farnesylated proteins like RhoB are also affected by FTIs and can contribute to the overall biological response [2].

References

LB42708: An Overview and its Anti-Angiogenic Mechanism

LB42708 is a selective, non-peptidic, pyrrole-based farnesyltransferase inhibitor (FTI). Its primary anti-angiogenic action is achieved by inhibiting the activation of Ras, a key signaling GTPase, within endothelial cells. This blockade occurs in response to Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor [1].

By preventing Ras farnesylation, this compound disrupts two critical downstream signaling pathways:

- The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically extracellular signal-regulated kinase (Erk) and p38 MAPK.

- The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway, including downstream endothelial nitric oxide synthase (eNOS) [1] [2].

This disruption leads to suppressed endothelial cell cycle progression (G1 phase arrest), reduced cell migration, and ultimately, the inhibition of new blood vessel formation. Research indicates this compound exhibits anti-tumor and anti-angiogenic activity in models of both Ras-mutated and Ras wild-type cancers [1].

Summary of Key Experimental Findings

The table below summarizes quantitative data and key observations from the primary study on this compound's anti-angiogenic effects.

| Assay Type | Key Measured Endpoints | Reported Effect of this compound | Significance / Outcome |

|---|---|---|---|

| In Vitro Angiogenesis | Endothelial cell tube formation on Matrigel | Significant suppression of tube network formation [1] | Disruption of the final step of new vessel creation in a controlled environment. |

| In Vivo Angiogenesis | Microvessel density in tumor xenografts | Suppression of tumor angiogenesis [1] | Demonstrated efficacy in a complex, physiological living system. |

| Cell Signaling | Phosphorylation of Erk, p38 MAPK, Akt, eNOS | Inhibition of activation [1] [2] | Confirmed mechanistic blockade of MAPK and PI3K/Akt pathways. |

| Cell Cycle Analysis | Proportion of cells in G1 phase; levels of cyclin D1, p21, p27 | G1 phase arrest; ↓cyclin D1, ↑p21/p27 [1] | Explained the suppression of endothelial cell proliferation. |

| siRNA Knockdown | Ras activation & downstream signaling events | Phenocopied effects of this compound [1] | Validated Ras as the critical molecular target for the observed effects. |

| Comparative Efficacy | Apoptosis induction, anti-angiogenic potency | Higher efficacy than SCH66336 (another FTI) [1] [3] | Highlighted the potent biological activity of this compound. |

Detailed Experimental Protocols

Protocol 1: In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like tubular structures, modeling the final stage of angiogenesis.

Materials:

- Growth Factor-Reduced Matrigel.

- Human Umbilical Vein Endothelial Cells (HUVECs).

- Endothelial Cell Medium (EGM-2).

- VEGF (e.g., 50 ng/mL).

- This compound: Prepare a stock solution in DMSO and dilute to working concentrations in EGM-2. Include a vehicle (DMSO) control.

- 96-well tissue culture plate.

- Microscope with camera.

Methodology:

- Coating: Thaw Matrigel on ice and coat each well of a 96-well plate (50-100 µL/well). Incubate for 30-60 minutes at 37°C to allow polymerization.

- Cell Preparation: Trypsinize and resuspend HUVECs in EGM-2. Pre-treat cells with desired concentrations of this compound or vehicle for 1-2 hours.

- Seeding and Stimulation: Seed 1x10^4 - 2x10^4 pre-treated cells onto the solidified Matrigel. Add VEGF to stimulate tube formation.

- Incubation: Incubate the plate at 37°C, 5% CO₂ for 4-18 hours.

- Imaging and Analysis: Capture images (4x or 10x objective) from multiple random fields per well. Quantify by measuring:

- Total Tube Length: The combined length of all tubular structures.

- Number of Branch Points: The points at which three or more tubes intersect.

Protocol 2: Analysis of Signaling Pathway Inhibition by Western Blot

This protocol details how to verify the molecular mechanism of this compound by analyzing key signaling proteins.

Materials:

- HUVECs.

- This compound and vehicle control.

- VEGF.

- Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors.

- SDS-PAGE gels, PVDF membranes, and Western blotting apparatus.

- Antibodies: Phospho-Akt (Ser473), Total Akt, Phospho-p44/42 MAPK (Erk1/2, Thr202/Tyr204), Total p44/42 MAPK, Phospho-eNOS (Ser1177), β-Actin.

Methodology:

- Cell Treatment and Stimulation: Serum-starve HUVECs for 4-6 hours. Pre-treat cells with this compound or vehicle for 2 hours. Stimulate with VEGF (50 ng/mL) for 10-15 minutes.

- Protein Extraction: Place cells on ice, rinse with cold PBS, and lyse with ice-cold lysis buffer. Centrifuge lysates and collect the supernatant.

- Protein Quantification and Electrophoresis: Determine protein concentration. Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run.

- Membrane Transfer and Blocking: Transfer proteins to a PVDF membrane. Block the membrane with 5% BSA in TBST for 1 hour.

- Antibody Incubation:

- Incubate with primary antibody (diluted in blocking buffer) overnight at 4°C.

- Wash membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

- Detection: Use enhanced chemiluminescence (ECL) substrate and image the blots. Compare the phosphorylation levels of Akt, Erk, and eNOS in treated vs. control samples.

This compound Inhibition of VEGF-Induced Angiogenic Signaling

The following diagram, generated using Graphviz, illustrates the proposed mechanism by which this compound inhibits VEGF-induced angiogenic signaling in endothelial cells.

Research Applications and Notes

- Positive Control: For in vitro assays, include a well-known FTI like SCH66336 for comparative analysis of efficacy [1] [3].

- siRNA Validation: To confirm that the effects of this compound are specifically due to Ras inhibition, perform parallel experiments using Ras-specific siRNA [1].

- Combination Therapy: Research suggests that this compound can synergize with other agents. For instance, co-treatment with a novel Cdk inhibitor (BAI) enhanced apoptosis in renal carcinoma cells by downregulating anti-apoptotic proteins Bcl-2 and c-FLIP [3].

References

The Collagen-Induced Arthritis (CIA) Mouse Model: A Standard Protocol

The CIA model is a widely recognized and used preclinical model for studying rheumatoid arthritis (RA) due to its pathogenetic similarities to human RA, including synovitis, pannus formation, and erosion of cartilage and bone [1] [2]. The following protocol synthesizes the standard methodology.

Model Overview and Rationale

Immunization with heterologous type II collagen (CII) triggers an autoimmune response in susceptible mouse strains. The produced CII-specific antibodies and activated T-cells lead to inflammatory arthritis, making this model ideal for investigating RA pathogenesis and screening therapeutic compounds [1] [2] [3].

Materials and Reagents

- Animals: 8-week-old male DBA/1J mice (H-2q haplotype) are commonly used due to their high susceptibility [4] [3].

- Immunogen: Chicken or bovine type II collagen (CII), dissolved at 2 mg/mL in 0.1 M acetic acid [5] [2].

- Adjuvant: Complete Freund's Adjuvant (CFA) containing 1 mg/mL of Mycobacterium tuberculosis [4] [2].

- Booster: Incomplete Freund's Adjuvant (IFA) for the secondary immunization [3].

Step-by-Step Immunization Procedure

- Emulsion Preparation: On the day of immunization, emulsify an equal volume of CII solution (2 mg/mL) with CFA. The emulsion should be thick and stable; a drop should hold together in water [5] [2]. It is critical to perform this step on ice to prevent degradation of the collagen's antigenic peptides [2].

- Primary Immunization: Administer a total of 100 μL of the emulsion (containing 100 μg of CII) intradermally at the base of the tail of each mouse [4] [5].

- Booster Immunization: At day 21 after the primary immunization, give a secondary intraperitoneal injection of 100 μL of CII (2 mg/mL) emulsified in IFA [4]. Some protocols use an intradermal booster instead [3].

Disease Monitoring and Evaluation

Clinical signs of arthritis typically appear 21-28 days after the initial immunization [5]. The severity of arthritis is evaluated using a standardized scoring system for each paw [1] [3].

The table below outlines a common scoring system:

| Clinical Score | Observation of Paw Inflammation |

|---|---|

| 0 | No signs of arthritis |

| 1 | Edema and/or erythema in one digit |

| 2 | Edema and/or erythema in two or more digits |

| 3 | Edema of the entire paw |

| 4 | Severe edema and ankylosis of the entire paw |

The overall Arthritis Index (AI) for a single mouse is the sum of the scores from all four paws, potentially ranging from 0 to 16 [3]. Additional quantitative measures include:

- Paw thickness: Measured regularly with calipers [3].

- Histopathological analysis: Post-sacrifice, joint tissues are examined for synovitis, cartilage degradation, and bone erosion [2].

LB42708: Mechanism of Action and Potential Application in CIA

This compound is a selective, non-peptidic farnesyltransferase inhibitor (FTI) known to suppress angiogenesis by inhibiting Ras-dependent signaling pathways [6].

Proposed Mechanism for RA Intervention

While its effect in CIA has not been directly reported, its known mechanism suggests a potential therapeutic role. This compound blocks the post-translational farnesylation necessary for the activation of Ras proteins. In endothelial cells, this leads to the suppression of VEGF-induced signaling [6].

The diagram below illustrates the signaling pathways inhibited by this compound and its potential impact on the arthritic joint environment.

- Inhibition of Angiogenesis: In rheumatoid arthritis, the formation of new blood vessels (angiogenesis) is critical for supplying nutrients and inflammatory cells to the synovium, contributing to pannus formation and joint destruction [7]. By inhibiting VEGF-induced pathways, this compound could disrupt this process.

- Direct Anti-tumor vs. Anti-arthritis Effect: The studied anti-tumor effect of this compound is associated with the direct inhibition of VEGF-induced tumor angiogenesis [6]. This mechanism is highly relevant to RA pathology, as angiogenesis is a key feature of the disease.

Proposed Experimental Application of this compound in CIA

Given the above information, you can design a study to investigate the efficacy of this compound in the CIA model.

Treatment Protocol Design

Since a specific dosing regimen for this compound in CIA is not available, the following is a logical framework based on standard preclinical practices:

- Treatment Groups: Include a vehicle-treated CIA group, one or more this compound dose groups, and a positive control group (e.g., treated with methotrexate) [3].

- Administration: this compound can be administered via intraperitoneal injection.

- Treatment Schedule: Two common approaches exist:

- Preventive Protocol: Start treatment shortly after the booster immunization (e.g., day 18-21) before clinical onset to see if the drug can prevent disease.

- Therapeutic Protocol: Start treatment after the stable establishment of arthritis (e.g., after a confirmed arthritis score) to see if the drug can treat existing disease.

- Dosage: You would need to determine the dosage based on prior studies of this compound. The search results do not provide a specific dose for in vivo models, so referencing the original molecular pharmacology study or conducting a dose-finding study is necessary [6].

Key Outcome Measures

To evaluate the effect of this compound, include these assessments alongside clinical scoring:

- Clinical: Arthritis Index and paw thickness [3].

- Histopathological: Evaluation of joint inflammation, cartilage damage, and bone erosion [2].

- Mechanistic:

Key Considerations for Researchers

- Strain Susceptibility: The DBA/1 strain is preferred for CIA due to its IAq MHC haplotype. Other common strains like C57BL/6 are not susceptible [2].

- Temperature Sensitivity: The immunodominant epitope of CII is heat-labile. All steps involving collagen must be kept on ice to ensure a high incidence of arthritis [2].

- Animal Sex: Both female and male mice can be used, though some studies report a tendency for more severe disease in males [2].

I hope this detailed synthesis of the CIA model and the mechanistic data on this compound provides a solid foundation for your research. Should you require information on other potential inhibitors that have been tested in this model, I can assist you with a further search.

References

- 1. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applicability and implementation of the collagen-induced ... [pmc.ncbi.nlm.nih.gov]

- 3. BC-1 improves collagen-induced arthritis in mice by ... [sciencedirect.com]

- 4. Dynamic activation of bone morphogenetic protein signaling ... [pmc.ncbi.nlm.nih.gov]

- 5. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The farnesyltransferase inhibitor this compound suppresses ... [pubmed.ncbi.nlm.nih.gov]

- 7. Signaling pathways in rheumatoid arthritis: implications for ... [nature.com]

LB42708 VEGF-induced angiogenesis inhibition assay

Detailed Experimental Protocols

Protocol 1: In Vitro VEGFR2 Phosphorylation Assay in HUVECs

This protocol is designed to test the direct inhibitory effect of a compound on the initial step of VEGF signaling [1].

- Key Reagents & Equipment: Human Umbilical Vein Endothelial Cells (HUVECs), Endothelial Cell Growth Medium-2 (EGM-2), Endothelial Basal Medium (EBM), recombinant human VEGF165, Tyrosol (TOL)/Hydroxytyrosol (HT) or compound of interest, PathScan Phospho-VEGFR-2 (Tyr1175) ELISA kit [1].

- Procedure:

- Cell Culture: Maintain HUVECs (passages 4-5) in EGM-2 at 37°C with 5% CO₂ [1].

- Treatment: Wash confluent HUVECs with PBS. Pre-incubate cells with your compound (e.g., TOL at 30-100 μM) or vehicle control (≤0.1% DMSO) in EBM for 4 hours [1].

- Stimulation: Stimulate the cells with VEGF (25 ng/mL) for 5 minutes [1].

- Cell Lysis & Analysis: Lyse cells and quantify VEGFR2 phosphorylation using a commercial ELISA kit according to the manufacturer's instructions [1].

Protocol 2: Fibrin Bead Sprouting Assay (FBA)

This assay models the sprouting of new vessels in a 3D fibrin matrix, which closely mimics a physiological environment [2].

- Key Reagents & Equipment: HUVECs, Cytodex-3 microcarrier beads, Normal Human Lung Fibroblasts (NHLFs), fibrinogen from bovine plasma, thrombin from bovine plasma, aprotinin, 24-well plates [2].

- Procedure:

- Bead Coating: Hydrate and sterilize Cytodex-3 beads. Coat ~5,000 beads with HUVECs (aim for ~400 cells/bead) by co-incubating in a siliconized tube for 4 hours [2].

- Fibrin Clot Formation: Transfer the cell-coated beads to a tube containing a fibrinogen and thrombin solution. Quickly pipette the mixture into a 24-well plate and allow it to clot [2].

- Sprouting Induction: Overlay the clot with EGM-2 medium containing NHLFs as feeder cells and the test compound. Include VEGF as a sprouting inducer in control wells [2].

- Fixation & Staining: After 4-11 days, fix the clots with 4% paraformaldehyde and stain with Phalloidin-TRITC (for F-actin) and Hoechst 33258 (for nuclei) [2].

- Image Acquisition & Analysis: Acquire z-stack images using a high-content microscope. Use automated image analysis software (e.g., MetaXpress) to quantify parameters like sprout length, area, and branch points [2].

Protocol 3: Mouse Aortic Ring Assay

This ex vivo model utilizes a segment of mouse aorta to observe the complex, multi-cellular process of angiogenesis [1].

- Key Reagents & Equipment: Mice (e.g., C57BL/6), Ketamine/Xylazine for anesthesia, collagen type I, Endothelial Cell Basal Medium (EBM), VEGF, test compounds [1].

- Procedure:

- Aorta Isolation: Euthanize the mouse and aseptically remove the thoracic aorta. Rinse in cold PBS and cut into 1-1.5 mm long rings [1].

- Matrix Embedding: Embed each aortic ring in a drop of collagen gel in a well of a 24-well plate and allow it to solidify [1].

- Culture & Treatment: Overlay the gel with EBM supplemented with VEGF and the test compound (e.g., TOL or HT). Culture for 6-12 days, refreshing the medium every 2-3 days [1].

- Staining & Imaging: Fix the rings and stain with BS1 lectin-FITC (to highlight endothelial cells) and DAPI (for nuclei). Image the microvessel sprouts using a fluorescence microscope [1].

- Quantification: Analyze the images to measure the area and number of capillary sprouts. Results can be expressed as percentage inhibition compared to VEGF-only controls [1].

Representative Quantitative Data from Recent Studies

The following tables consolidate quantitative findings from recent research, providing a reference for expected outcomes.

Table 2: Inhibitory Effects of Natural Compounds on VEGF-Induced Angiogenesis

| Compound | Assay Model | Key Quantitative Results | Proposed Mechanism |

|---|---|---|---|

| Tyrosol (TOL) | HUVECs / Mouse Aortic Ring | IC50 of 38.33 μM for VEGFR2 phosphorylation; 68% reduction in capillary sprouting [1] | Inhibits VEGF-induced VEGFR2 & PLCγ1 phosphorylation; increases p-Akt & p-eNOS [1] |

| Hydroxytyrosol (HT) | Mouse Aortic Ring | 96% reduction in capillary sprouting [1] | Inhibition of VEGF-induced VEGFR2 activation [1] |

| Clioquinol | HUVECs / In Vivo | Directly binds VEGFR2 ATP-binding site, promoting its degradation; synergizes with AKT inhibitor MK-2206 [3] | Downregulates VEGFR2 and downstream ERK pathway [3] |

VEGF Signaling Pathway and Experimental Workflow

Understanding the molecular pathway is crucial for interpreting assay results. The VEGF signaling pathway is initiated when VEGF binds to its primary receptor, VEGFR2, on endothelial cells. This triggers its dimerization and auto-phosphorylation, activating multiple downstream pathways [4] [5]:

- The PLCγ-PKC-MEK-MAPK/ERK pathway, which regulates cell proliferation and gene expression.

- The PI3K-Akt pathway, which promotes cell survival by inhibiting apoptosis.

- The FAK-paxillin pathway, which is involved in cytoskeletal rearrangement and cell migration.

- The Src pathway, which also contributes to cell survival and vascular permeability [4].

This signaling cascade is summarized in the diagram below.

The diagram below outlines a generalized workflow for conducting and analyzing VEGF inhibition assays, integrating the protocols discussed.

Discussion and Concluding Remarks

The assays detailed here provide a multi-faceted approach to evaluating VEGF-induced angiogenesis inhibition. While HUVEC-based assays are excellent for high-throughput screening of molecular mechanisms, more complex 3D models like the FBA and Aortic Ring Assay offer greater physiological relevance and are considered gold standards for ex vivo validation [1] [2] [6].

A promising strategy emerging from recent research is the combination of anti-angiogenic agents with other therapeutics. For instance, combining a VEGFR2-targeting agent like clioquinol with an AKT inhibitor (MK-2206) has shown synergistic effects, enhancing anti-angiogenic efficacy and suppressing tumor growth in preclinical models [3]. This highlights the potential of targeting multiple pathways to overcome potential resistance mechanisms.

I hope these detailed application notes and protocols provide a solid foundation for your research. Should you require further information on a specific assay or analysis technique, please feel free to ask.

References

- 1. of ex vivo Inhibition -induced VEGF by tyrosol and... angiogenesis [pubs.rsc.org]

- 2. Evaluation of Angiogenesis Using the HUVEC Fibrin Bead... Inhibitors [bio-protocol.org]

- 3. Clioquinol inhibits by promoting VEGFR2 degradation... angiogenesis [pmc.ncbi.nlm.nih.gov]

- 4. VEGF signaling pathway [abcam.com]

- 5. KEGG PATHWAY: map04370 [genome.jp]

- 6. Tumoroids, a valid preclinical screening platform for ... [stemcellres.biomedcentral.com]

Comprehensive Application Notes and Protocols: Cell Cycle Analysis of LB42708 Farnesyltransferase Inhibitor Mechanism of Action

Introduction

Farnesyltransferase inhibitors (FTIs) represent a significant class of therapeutic agents that target the post-translational modification of Ras proteins, which play crucial roles in cell proliferation and survival signaling. LB42708 is a potent pyrrole-based, orally active FTI that demonstrates significant anti-tumor activity across various cancer models. Unlike earlier FTIs, this compound exhibits enhanced efficacy against both H-Ras and K-Ras transformed cells, addressing a key limitation of first-generation FTIs that showed limited activity against K-Ras mutations. The compound functions by inhibiting the farnesylation of Ras proteins, thereby preventing their membrane localization and subsequent activation of downstream signaling pathways. These molecular effects ultimately manifest as specific alterations in cell cycle progression and induction of apoptosis in transformed cells. These application notes provide detailed methodologies for analyzing the cell cycle effects of this compound, enabling researchers to comprehensively evaluate its mechanism of action and potential therapeutic applications in both hematological malignancies and solid tumors.

Mechanism of Action and Signaling Pathways

Molecular Targets of this compound

This compound specifically inhibits farnesyltransferase (FTase), a zinc-dependent enzyme that catalyzes the attachment of a 15-carbon farnesyl lipid group to the cysteine residue of CAAX motif proteins including Ras family members. This post-translational modification is essential for the membrane association and biological activity of these signaling proteins. This compound demonstrates potent inhibition of FTase activity, resulting in blockade of Ras activation and subsequent disruption of downstream signaling cascades. Importantly, research indicates that this compound maintains effectiveness against K-Ras transformations despite alternative prenylation pathways, suggesting additional mechanisms beyond Ras inhibition alone. Studies have identified that this compound uniquely modulates key cellular regulators including p21CIP1/WAF1 upregulation, RhoB induction, and EGFR downregulation, which collectively contribute to its potent anti-proliferative effects [1].

Affected Signaling Pathways

The inhibition of Ras farnesylation by this compound primarily disrupts two critical signaling pathways essential for cell growth and survival. First, this compound suppresses the Ras-MAPK pathway (mitogen-activated protein kinase), inhibiting extracellular signal-regulated kinase (ERK) activation and thereby impairing proliferation signals. Second, it inhibits the PI3K/Akt pathway (phosphatidylinositol 3-kinase/Akt), promoting apoptotic signaling and reducing cell survival. Additionally, this compound demonstrates significant activity against VEGF-induced angiogenesis by blocking Ras-dependent MAPK and PI3K/Akt pathways in endothelial cells, resulting in suppression of endothelial cell proliferation, migration, and cell cycle progression at G1 phase through cyclin D1 suppression and p21/p27 upregulation [2] [3]. The following diagram illustrates the key signaling pathways affected by this compound: